molecular formula C16H21ClN2O5S2 B5334554 2-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid

2-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid

Cat. No.: B5334554
M. Wt: 420.9 g/mol
InChI Key: DEVQKDGHVWARPY-UHFFFAOYSA-N
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Description

2-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid is a complex organic compound that features a combination of a piperazine ring, a thiophene ring, and a cyclohexane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid typically involves multiple steps:

    Formation of the Piperazine Derivative: The piperazine ring is functionalized with a sulfonyl group derived from 5-chlorothiophene-2-sulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Cyclohexane Carboxylic Acid Derivative: The cyclohexane carboxylic acid moiety is prepared separately, often through a Friedel-Crafts acylation reaction.

    Coupling Reaction: The final step involves coupling the piperazine derivative with the cyclohexane carboxylic acid derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. The presence of the piperazine ring suggests possible activity as a central nervous system agent, while the thiophene ring could contribute to antimicrobial properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its multi-functional groups allow for interactions with various biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({4-[(5-Chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid would depend on its specific application. In a pharmaceutical context, it could interact with various molecular targets such as enzymes or receptors. The piperazine ring might bind to neurotransmitter receptors, while the thiophene ring could interact with microbial enzymes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    2-({4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl)cyclohexanecarboxylic acid: Similar structure but with a bromine atom instead of chlorine.

  • **2-({4-[(5-Methylthiophen-2-yl)sulfonyl]piperazin-1-yl}carbonyl

Properties

IUPAC Name

2-[4-(5-chlorothiophen-2-yl)sulfonylpiperazine-1-carbonyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2O5S2/c17-13-5-6-14(25-13)26(23,24)19-9-7-18(8-10-19)15(20)11-3-1-2-4-12(11)16(21)22/h5-6,11-12H,1-4,7-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEVQKDGHVWARPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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